molecular formula C11H15NO2 B2444698 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2195810-71-8

4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2444698
CAS No.: 2195810-71-8
M. Wt: 193.246
InChI Key: BTTONCHVKIURGP-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a chemical compound with the molecular formula C11H15NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a pyridine ring substituted with a methyl group and an oxolan-2-ylmethoxy group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine typically involves several steps:

    Starting Materials: The synthesis begins with pyridine, which is commercially available.

    Reaction with Methylating Agents: The pyridine is first methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of Oxolan-2-ylmethoxy Group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine can be compared with other similar compounds:

Biological Activity

4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group linked to an oxolan moiety. This unique structure is hypothesized to enhance its solubility and bioavailability, facilitating interactions with biological targets.

The biological activity of this compound primarily involves:

  • Binding Affinity : The oxolan-2-ylmethoxy group enhances binding to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions.
  • Modulation of Enzymatic Activity : It may act as an inhibitor or modulator of enzymes involved in various biochemical pathways, particularly those related to inflammation and cancer .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against various bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial membranes and inhibit growth.

Anticancer Activity

The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The half-maximal inhibitory concentration (IC50) values were found to be below 100 µM for effective derivatives .

Cytotoxicity Assessment

A study screened various derivatives of pyridine compounds for cytotoxicity against cancer cell lines. The results indicated that this compound derivatives exhibited substantial cytotoxic effects, especially against HepG2 cells. The structure–activity relationship (SAR) highlighted that modifications on the pyridine ring significantly influenced biological activity (Table 1) .

CompoundIC50 (µM)Cell LineActivity Type
This compound<100HepG2Cytotoxic
5-Fluorouracil10DU145Standard Anticancer
4-Methyl Derivative<50MDA-MB-231Cytotoxic

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against various pathogens. The results showed effective inhibition at concentrations ranging from 312 to 500 µg/mL against resistant strains of Aspergillus fumigatus .

Structure–Activity Relationship (SAR)

SAR studies have demonstrated that the presence of bulky substituents on the pyridine ring enhances anticancer activity. For instance, the introduction of an oxolan group significantly improved binding affinity and selectivity towards cancerous cells compared to simpler pyridine derivatives .

Properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-5-12-11(7-9)14-8-10-3-2-6-13-10/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTONCHVKIURGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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